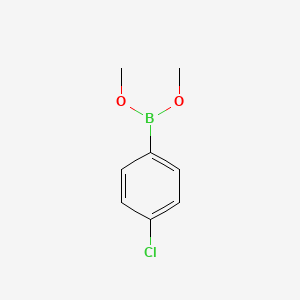
Dimethyl (4-chlorophenyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4-chlorophenyl)boronate is an organoboron compound with the molecular formula C8H10BClO2. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (4-chlorophenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylboronic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of the boronate ester facilitated by the removal of water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (4-chlorophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to other boron-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols are used under appropriate conditions.
Major Products:
Oxidation: 4-chlorophenylboronic acid.
Reduction: Various boron-containing derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Dimethyl (4-chlorophenyl)boronate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and polymers, contributing to the development of new technologies.
Mechanism of Action
The mechanism by which dimethyl (4-chlorophenyl)boronate exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The boronate group acts as a nucleophile, transferring the phenyl group to the palladium center, which then couples with an electrophilic partner.
Comparison with Similar Compounds
Dimethyl (4-chlorophenyl)boronate can be compared with other boronic esters, such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid is more prone to hydrolysis and less stable under certain conditions.
Pinacolborane: This compound is used in hydroboration reactions and has different reactivity compared to this compound.
Vinylboronic acid: Used in different types of coupling reactions, it offers unique reactivity patterns.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable reagent in both research and industrial applications.
Properties
Molecular Formula |
C8H10BClO2 |
|---|---|
Molecular Weight |
184.43 g/mol |
IUPAC Name |
(4-chlorophenyl)-dimethoxyborane |
InChI |
InChI=1S/C8H10BClO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
InChI Key |
UHQAGRIBOHPIGZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


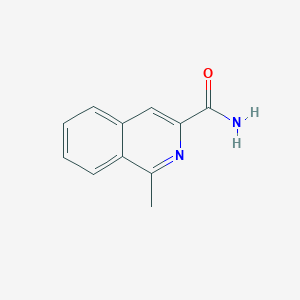
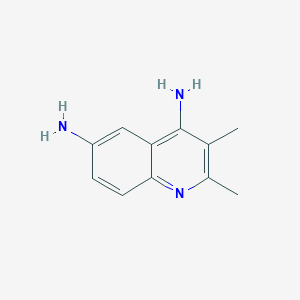
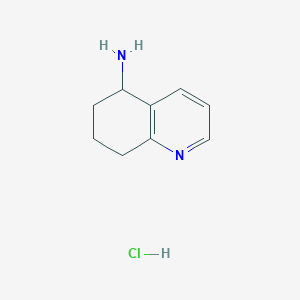

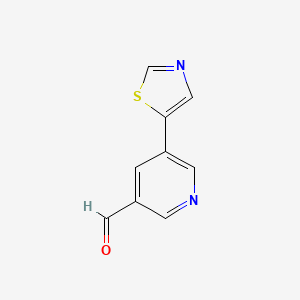
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
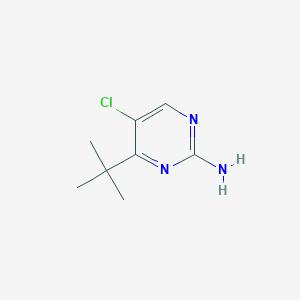

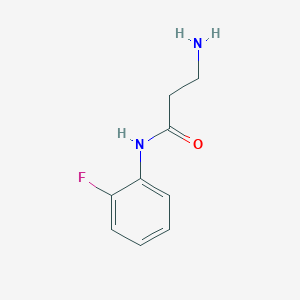
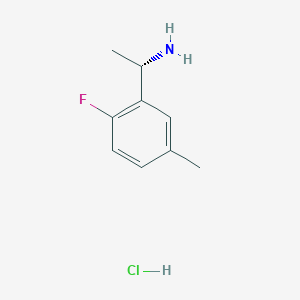
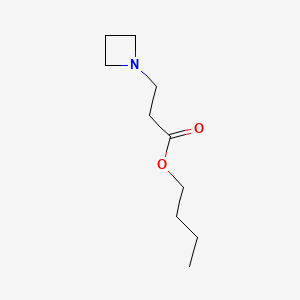
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)


